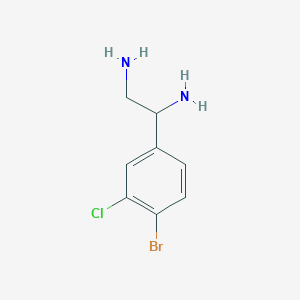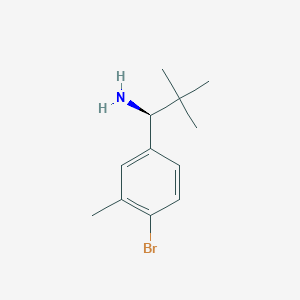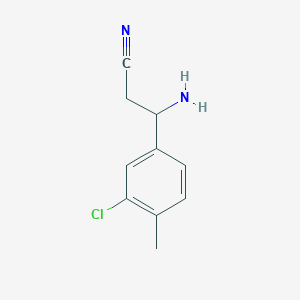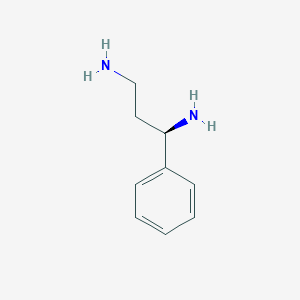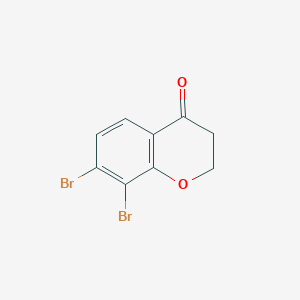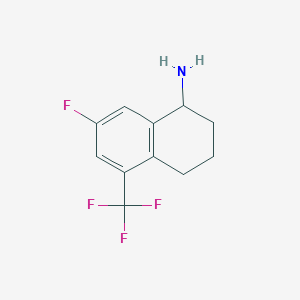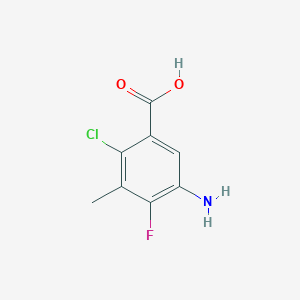
(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a complex organic compound characterized by the presence of bromine and fluorine atoms attached to a benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzofuran derivative, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of halogenated benzofuran derivatives on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may provide insights into the design of new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
(3S)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine: Lacks the bromine atom, which may influence its overall properties.
(3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine: Contains a chlorine atom instead of fluorine, leading to different chemical and biological behaviors.
Uniqueness
The combination of bromine and fluorine atoms in (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine imparts unique chemical and biological properties that distinguish it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
(3S)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |
InChI-Schlüssel |
BTJQGWSPHDYUSF-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@H](C2=C(O1)C(=CC(=C2)Br)F)N |
Kanonische SMILES |
C1C(C2=C(O1)C(=CC(=C2)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


